molecular formula C20H19NO5 B2540050 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid CAS No. 2287273-07-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid

Cat. No. B2540050
CAS RN: 2287273-07-6
M. Wt: 353.374
InChI Key: UBGVAZFZUBUWBO-UHFFFAOYSA-N
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Description

The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid is a chemical intermediate that appears to be related to the field of synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of dianion chemistry, as described in the synthesis of 3-(1′-hydroxyethyl)-2-azetidinone-4-yl acetic acid, which is a key intermediate in the total synthesis of thienamycin . This suggests that the synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid might also involve the generation and reaction of dianions derived from azetidinone precursors.

Molecular Structure Analysis

The molecular structure of the compound likely includes a 9H-fluorenyl group, which is a bulky, polycyclic aromatic moiety. This group is known to be used in protecting groups for amino acids in peptide synthesis due to its stability and ease of deprotection . The presence of the azetidinone ring, a four-membered lactam, suggests a strained ring system that could influence the compound's reactivity.

Chemical Reactions Analysis

The compound may undergo reactions typical of hydroxamic acids, as suggested by the synthesis and evaluation of N-(2-fluorenyl)hydroxamic acids . These reactions include acyl group transfer and the generation of electrophilic species, which are important in bioactivation processes. The fluorenyl group may also undergo various organic transformations, including electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid are not provided, we can infer that the compound may exhibit properties consistent with hydroxamic acids and azetidinones. These might include moderate solubility in polar organic solvents, potential for hydrogen bonding due to the hydroxy group, and a certain degree of chemical stability imparted by the fluorenyl protecting group. The steric bulk of the fluorenyl group could also influence the compound's solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that its biological activity could be related to its structural similarity to certain amino acids or peptides .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-18(23)9-20(25)11-21(12-20)19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,25H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVAZFZUBUWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid

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